2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

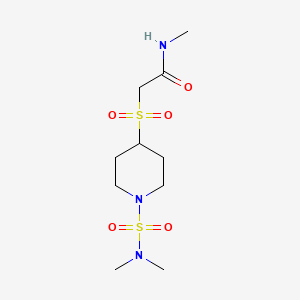

2-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide-derived compound characterized by a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a sulfonyl-linked N-methylacetamide moiety at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-[1-(dimethylsulfamoyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O5S2/c1-11-10(14)8-19(15,16)9-4-6-13(7-5-9)20(17,18)12(2)3/h9H,4-8H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDMULFSIAZQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.

Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide- and piperidine-containing derivatives synthesized in recent studies. Key comparisons include:

Piperidine-Based Sulfonamides

N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) Substituents: Benzhydrylpiperazine and sulfamoylaminophenyl groups. Yield: 65% (synthesis), Melting Point: 198°C .

1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Substituents: Bis(4-fluorophenyl)methyl and sulfamoylaminophenyl groups. Key Differences: Fluorine atoms introduce electronegativity, which may improve metabolic stability but reduce lipophilicity relative to the dimethylsulfamoyl group in the target compound. Yield: 72%, Melting Point: 215°C .

2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (8) Substituents: Phenoxyethyl and isopropyl groups. Key Differences: The ether linkage and branched alkyl chain may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the acetamide group in the target compound .

Acetamide-Containing Analogues

N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide

- Substituents : Hydroxyphenyl and methylsulfanyl groups.

- Key Differences : The methylsulfanyl group introduces sulfur-based reactivity, which may confer distinct metabolic pathways compared to the sulfonamide in the target compound .

Key Observations :

- Synthetic Yields : Yields for piperidine-based sulfonamides range from 65–72%, suggesting feasible scalability for analogues with similar complexity .

- Melting Points: Fluorinated derivatives (e.g., 6i) exhibit higher melting points (215°C) due to enhanced crystallinity from polar substituents, whereas non-fluorinated analogues (e.g., 6d) have lower values (198°C). The target compound’s melting point is expected to fall within this range, contingent on substituent polarity.

- Analytical Methods : All compounds were characterized via NMR and MS, confirming structural integrity. The target compound would likely require similar validation .

Functional Group Impact on Drug-Likeness

- Dimethylsulfamoyl vs. Sulfamoylaminophenyl: The dimethylsulfamoyl group in the target compound may offer superior metabolic stability compared to phenyl-linked sulfamoyl groups, which are prone to oxidative degradation .

- N-Methylacetamide vs.

Biological Activity

The compound 2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, with the CAS number 2034355-82-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C15H24N4O4S

- Molecular Weight : 356.4 g/mol

- Structure : The compound features a piperidine ring, a sulfonyl group, and a dimethylsulfamoyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antioxidant Properties : The presence of the sulfonamide group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could have therapeutic implications in conditions characterized by excessive inflammation.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in cell-based assays:

- Cell Viability Assays : The compound was tested on various cancer cell lines to assess cytotoxicity. Results indicated that it exhibits significant cytotoxic effects at higher concentrations while maintaining cell viability at lower doses.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 20 | 70 |

| 50 | 30 |

- Tyrosinase Inhibition : In assays measuring tyrosinase activity, which is crucial for melanin production, the compound demonstrated potential as an inhibitor. This suggests possible applications in treating hyperpigmentation disorders.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings indicate that administration of the compound in animal models resulted in reduced tumor growth rates compared to control groups.

Case Studies

-

Case Study on Melanogenesis :

- A study investigated the compound's effect on melanin production in B16F10 melanoma cells. The results showed a dose-dependent reduction in melanin synthesis, attributed to inhibited tyrosinase activity.

-

Anti-inflammatory Study :

- Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.